N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide
CAS No.:
Cat. No.: VC14766547
Molecular Formula: C20H19N3O2S2
Molecular Weight: 397.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19N3O2S2 |
|---|---|
| Molecular Weight | 397.5 g/mol |
| IUPAC Name | N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)acetamide |
| Standard InChI | InChI=1S/C20H19N3O2S2/c1-25-15-4-5-17-16(10-15)13(11-22-17)6-7-21-19(24)9-14-12-27-20(23-14)18-3-2-8-26-18/h2-5,8,10-12,22H,6-7,9H2,1H3,(H,21,24) |
| Standard InChI Key | MWLJCOGFFBYXPO-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)NC=C2CCNC(=O)CC3=CSC(=N3)C4=CC=CS4 |
Introduction
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide is a complex organic compound featuring a combination of indole, thiophene, and thiazole moieties. This compound is of interest due to its potential biological activities and structural uniqueness, which may contribute to synergistic effects in pharmacological applications.
Key Structural Features:
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Indole Moiety: Known for its significant biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties.
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Thiophene Ring: Electron-rich, capable of participating in electrophilic aromatic substitutions.
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Thiazole Ring: Contributes to the compound's reactivity and potential interactions with biological targets.
Molecular Formula and Weight
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Molecular Formula: C20H19N3O2S2
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Molecular Weight: 397.5 g/mol
Chemical Reactivity
The compound's reactivity can be explored through various chemical reactions, including modifications to the indole and thiazole rings. These reactions are crucial for enhancing biological activity or synthesizing derivatives with improved properties.
Synthesis and Preparation
The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide typically involves multi-step organic reactions. These may include the formation of the thiazole core and subsequent coupling reactions with indole and thiophene derivatives. Optimization of synthetic routes can enhance efficiency and product quality.
Potential Biological Activities
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Antiviral: Indole derivatives have shown antiviral properties.
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Anti-inflammatory: Thiophene and thiazole compounds can exhibit anti-inflammatory effects.
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Anticancer: The combination of indole and thiazole moieties may contribute to anticancer activity.
Potential Applications
Given its structural complexity and potential biological activities, this compound could find applications in pharmaceuticals, particularly in the development of new drugs targeting specific biological pathways.
Future Research Directions
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In Vitro and In Vivo Studies: Necessary to evaluate the compound's efficacy and safety.
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Molecular Docking: Useful for understanding interactions with biological targets.
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Structure Optimization: Modifications to enhance therapeutic efficacy and reduce toxicity.
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